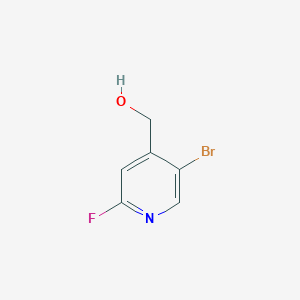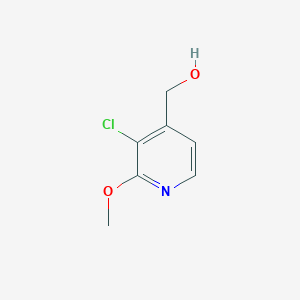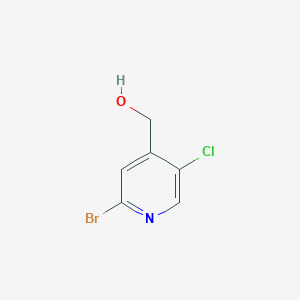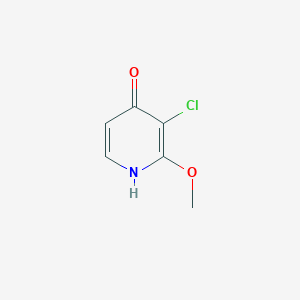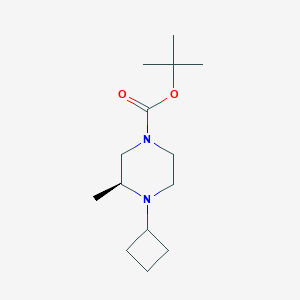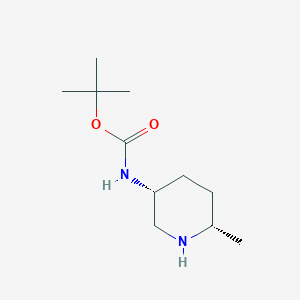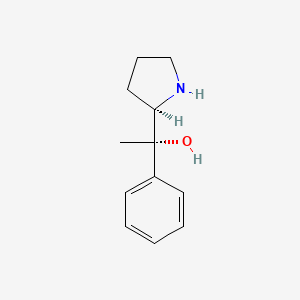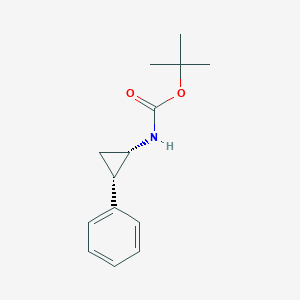
1,1,6,6-Tetra(thiophen-2-yl)hexane
Descripción general
Descripción
1,1,6,6-Tetra(thiophen-2-yl)hexane is a chemical compound with the molecular formula C22H22S4 . It is a research-grade product and not intended for human use .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical synthetic method to thiophene derivatives .Aplicaciones Científicas De Investigación
1. Synthesis of Thin Films and Solar Cells
1,1,6,6-Tetra(thiophen-2-yl)hexane and its derivatives have been utilized in the synthesis of thin films and solar cells. For instance, a study by Hänninen et al. (1997) discusses the use of a complex involving a similar thiophene derivative for depositing CaS thin films, demonstrating its utility in material sciences, particularly in atomic layer epitaxy (Hänninen et al., 1997). Additionally, Tamilavan et al. (2012) synthesized new copolymers containing thiadiazoloquinoxaline and thiophene derivatives for solar cell applications, highlighting their potential in renewable energy technologies (Tamilavan et al., 2012).
2. Formation of Radical Cations and Reactions with Nucleophiles
The chemical behavior of thiophene derivatives in forming radical cations and reactions with nucleophiles has been a subject of research. Tsubouchi et al. (1991) investigated the formation of radical cation and dication of a thiophene derivative and their reactions, which is essential for understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Tsubouchi et al., 1991).
3. Electrochromic Properties and Applications
Thiophene derivatives are also explored for their electrochromic properties. Tarkuç et al. (2008) synthesized a polymer precursor with thiophene and pyrrole derivatives, investigating its electrochromic properties. Such research paves the way for the development of new materials for electrochromic devices (Tarkuç et al., 2008).
4. Semiconductor and Optoelectronic Applications
The semiconductor properties of thiophene oligomers, including derivatives similar to this compound, have been a point of interest. Lovinger et al. (1996) studied the structures of thiophene oligomers, which exhibit high semiconductor mobilities, relevant for electronic and optoelectronic applications (Lovinger et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,6,6-trithiophen-2-ylhexyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S4/c1(7-17(19-9-3-13-23-19)20-10-4-14-24-20)2-8-18(21-11-5-15-25-21)22-12-6-16-26-22/h3-6,9-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLCTPLVHFHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCCC(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



